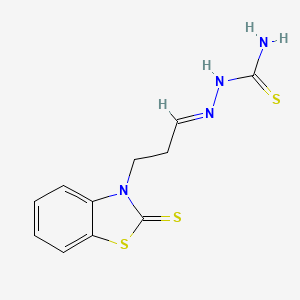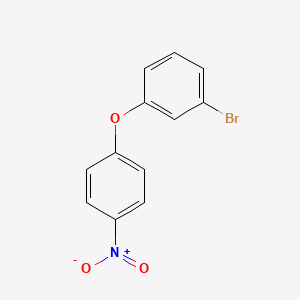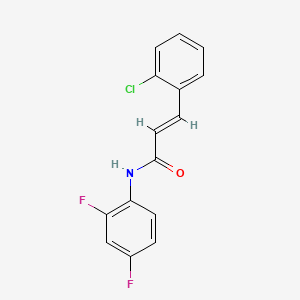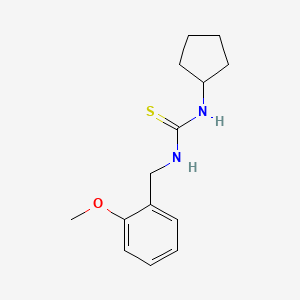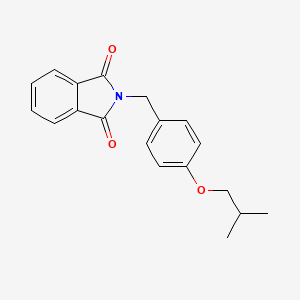
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione, also known as IBID, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
In addition to its anticancer activity, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is its unique molecular structure and properties, which make it a promising candidate for the development of new materials and drugs. Its anticancer activity and potential use as a molecular probe for imaging applications in cancer diagnosis also make it a valuable tool for cancer research.
One limitation of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which may make it difficult to use in certain applications. Its potential toxicity and side effects also need to be further studied before it can be used in clinical settings.
Orientations Futures
There are several future directions for research on 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione. One direction is to further study its anticancer activity and potential use as a molecular probe for imaging applications in cancer diagnosis. Another direction is to explore its potential use in the development of new materials and drugs.
In addition, further studies are needed to understand its mechanism of action and potential toxicity and side effects. The development of new synthesis methods and modifications to its molecular structure may also lead to the discovery of new properties and applications for 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione.
Méthodes De Synthèse
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process that involves the reaction of 4-isobutoxybenzaldehyde with aniline, followed by cyclization with phthalic anhydride. The resulting product is then purified through recrystallization to obtain 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione in its pure form.
Applications De Recherche Scientifique
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a molecular probe for imaging applications in cancer diagnosis.
In materials science, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of functional materials, such as organic semiconductors and polymers. Its unique molecular structure and properties make it a promising candidate for the development of new materials with specific properties and applications.
In organic electronics, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been used as a dopant for the synthesis of organic field-effect transistors (OFETs). OFETs are a type of electronic device that can be used in various applications, such as flexible displays and sensors.
Propriétés
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(2)12-23-15-9-7-14(8-10-15)11-20-18(21)16-5-3-4-6-17(16)19(20)22/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXOFSLBOEEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Methylpropoxy)phenyl]methyl]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)

![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)

![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)


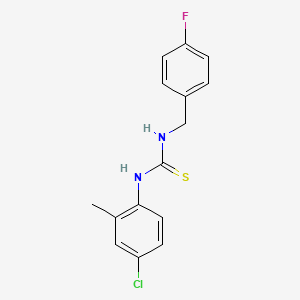
![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)
